molecular formula C21H27NO2 B8635651 9-(6-Methoxy-Naphthalen-2-yloxy)-3-aza-spiro[5.5]undecane CAS No. 918644-66-3

9-(6-Methoxy-Naphthalen-2-yloxy)-3-aza-spiro[5.5]undecane

Cat. No. B8635651
M. Wt: 325.4 g/mol
InChI Key: HJHNNBORRIUETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049012B2

Procedure details

Was prepared according to method A from 6-methoxy-2-naphthol and 9-hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([OH:13])[CH:7]=[CH:6]2.C(OC([N:21]1[CH2:26][CH2:25][C:24]2([CH2:31][CH2:30][CH:29](O)[CH2:28][CH2:27]2)[CH2:23][CH2:22]1)=O)(C)(C)C>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([O:13][CH:29]1[CH2:30][CH2:31][C:24]3([CH2:25][CH2:26][NH:21][CH2:22][CH2:23]3)[CH2:27][CH2:28]1)[CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1)OC1CCC2(CCNCC2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.